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Uridine, 4'-C-methyl- - 153186-26-6

Uridine, 4'-C-methyl-

Catalog Number: EVT-3378928
CAS Number: 153186-26-6
Molecular Formula: C11H18N2O6
Molecular Weight: 274.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine, 4'-C-methyl- is a modified nucleoside derived from uridine, characterized by the addition of a methyl group at the 4' carbon position of the ribose sugar. This modification can influence the nucleoside's biological properties and its utility in various biochemical applications, particularly in the synthesis of oligonucleotides and in RNA interference technologies.

Source

The compound is synthesized from uridine through various chemical processes, which can include enzymatic transformations and chemical modifications. Research has shown that methylated derivatives of uridine can enhance stability and hybridization properties in oligonucleotide applications .

Classification

Uridine, 4'-C-methyl- belongs to a class of compounds known as nucleoside analogs. These compounds are often used in molecular biology and medicinal chemistry due to their ability to mimic natural nucleosides while providing enhanced properties for specific applications.

Synthesis Analysis

Methods

The synthesis of Uridine, 4'-C-methyl- typically involves several steps that may include:

  1. Protection of Functional Groups: Initial protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions during methylation.
  2. Methylation: The key step involves the introduction of a methyl group at the 4' position. This can be achieved using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
  3. Deprotection: After methylation, protecting groups are removed to yield the final product.

Technical Details

For instance, one method described involves suspending uridine in an anhydrous solvent (like dimethylformamide) and adding a methylating agent under controlled temperature conditions. The reaction is monitored using techniques such as thin-layer chromatography to ensure completion .

Molecular Structure Analysis

Structure

The molecular formula for Uridine, 4'-C-methyl- is C₁₁H₁₄N₂O₅. The structure consists of a pyrimidine base (uridine) linked to a ribose sugar that has been modified at the 4' carbon.

Data

  • Molecular Weight: Approximately 270.24 g/mol
  • Melting Point: Typically ranges around 150-160 °C depending on purity.
  • NMR Spectroscopy: Characteristic peaks for the methyl group appear around δ 3.5 ppm in proton NMR spectra.
Chemical Reactions Analysis

Reactions

Uridine, 4'-C-methyl- can participate in several chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are crucial for incorporation into RNA strands.
  2. Glycosylation: The compound can undergo glycosylation reactions to form more complex nucleoside analogs.

Technical Details

For example, when reacted with phosphoramidites, Uridine, 4'-C-methyl- can be incorporated into oligonucleotides using automated synthesizers, enhancing their stability against nucleases .

Mechanism of Action

Process

The mechanism by which Uridine, 4'-C-methyl- exerts its effects is primarily through its incorporation into RNA molecules. The methyl modification at the 4' position can enhance resistance to enzymatic degradation and improve binding affinity to complementary RNA or DNA sequences.

Data

Studies have indicated that oligonucleotides containing this modified nucleoside show increased stability and altered hybridization properties compared to their unmodified counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in standard nucleophilic substitution reactions typical for nucleosides.
Applications

Uridine, 4'-C-methyl- has several scientific applications:

  1. Oligonucleotide Synthesis: Used as a building block for synthesizing modified RNA molecules that are more resistant to degradation.
  2. RNA Interference Technologies: Enhances the efficacy of small interfering RNA (siRNA) by improving hybridization properties and reducing off-target effects.
  3. Drug Development: Explored for potential therapeutic applications in antiviral and anticancer therapies due to its modified structure which may confer unique biological activities .
Synthesis and Modification Strategies

Enzymatic vs. Chemical Synthesis of 4'-C-Methyluridine Analogs

Enzymatic synthesis of 4'-C-methyluridine analogs faces limitations due to the stringent substrate specificity of natural enzymes. Bacteriophage polymerases (e.g., T7 RNA polymerase) used for in vitro transcription (IVT) poorly accommodate 4'-C-methyl modifications, resulting in low incorporation efficiency (<20%) and truncated transcripts [1].

In contrast, chemical synthesis enables precise installation of the 4'-C-methyl group. A validated route begins with 2'-O-methyluridine, which undergoes iodination via an Appel reaction followed by dehalogenation with DBU to form a 4',5'-unsaturated intermediate. Epoxidation using Oxone® yields a key epoxide, which undergoes nucleophilic ring-opening with methylamine or aminoethanol to generate 4'-C-aminomethyl or 4'-C-aminoethoxy analogs. Phosphoramidite monomers are then prepared for oligonucleotide synthesis (yield: 65–72% over 8 steps) [8] [10].

Table 1: Comparative Analysis of Synthesis Methods

MethodYieldModification FlexibilityKey Limitation
Enzymatic (IVT)<20%LowPolymerase incompatibility
Chemical (organic)65–72%HighMulti-step purification

Site-Specific Functionalization of the Ribose Moiety

The ribose 4'-position allows stereoselective modifications that influence RNA conformation and stability. 4'-C-α-substituents (e.g., α-OMe, α-aminomethyl) favor the C3'-endo (North) sugar pucker, minimally perturbing A-form duplex geometry. Conversely, 4'-C-β-epimers induce severe duplex destabilization (ΔT~m~ = –8.5°C per modification) due to steric clashes [6] [10].

Functionalization strategies include:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Enables "click chemistry" attachment of cholesterol or pyridyl groups to 4'-C-azido precursors for carrier-free siRNA delivery [7].
  • Aminoalkyl side chains: 4'-C-α-Aminoethoxy groups enhance nuclease resistance by sterically blocking phosphodiester cleavage sites. Serum half-life increases from 2 hours (unmodified) to >24 hours [4] [8].

Combinatorial Approaches for 5-Propynyl and 2'-O-Methyl Modifications

Combinatorial modifications synergistically enhance oligonucleotide performance:

  • 5-Propynyluridine (5-pU): Installed via Sonogashira coupling on 5-iodouridine intermediates. The linear propynyl group stabilizes base stacking, increasing duplex T~m~ by +1.5°C per modification [8].
  • 2'-O-Methyl (2'-OMe): Combined with 4'-C-methyl via 3'-O-silyl-protected intermediates. The 2'-OMe group preorganizes the sugar into C3'-endo conformation, improving binding affinity [6].

Table 2: Thermal Stabilization Effects of Combinatorial Modifications

Modification CombinationΔT~m~ (°C) vs. UnmodifiedNuclease Resistance
4'-C-α-OMe + 2'-OMe+0.38-fold increase
4'-C-α-aminomethyl + 5-propynyl+2.1>24-hour serum stability

Synergistic effects: When 4'-C-aminoethoxy, 2'-OMe, and 5-propynyl modifications are combined in antisense oligonucleotides (ASOs), T~m~ increases by 3.2°C, and RNase H activation efficiency reaches 95% relative to native DNA [8].

Solid-Phase Phosphoramidite-Based Oligonucleotide Synthesis

4'-C-Methyluridine phosphoramidites are synthesized with 5'-DMT protection and cyanoethyl phosphoramidite groups. Key steps include:

  • Coupling: 0.25 M amidite in acetonitrile activated by 0.25 M 5-benzylthio-1H-tetrazole (coupling efficiency: 98.7–99.2%).
  • Capping: Acetic anhydride/pyridine and N-methylimidazole to block uncoupled strands.
  • Oxidation: Iodine/water/pyridine to form phosphate triesters.

Challenges: Aminoalkyl side chains (e.g., 4'-C-aminoethoxy) require post-synthetic dimethylamine treatment (10% in acetonitrile) to prevent acrylonitrile adduct formation during ammonia deprotection [8].

Purification and Characterization of Modified Transcripts

Purification methods:

  • Denaturing PAGE (20%): Resolves oligonucleotides by size; detects truncation products from suboptimal coupling [8].
  • Reverse-phase HPLC: Separates based on hydrophobicity using C18 columns and triethylammonium acetate/acetonitrile gradients. Critical for cholesterol-conjugated oligos [7].

Characterization techniques:

  • Mass spectrometry (MALDI-TOF): Confirms molecular weight (e.g., 4'-C-chol-2'-OMe-U siRNA: observed m/z 13,528.6 vs. calculated 13,529.2) [7].
  • Dot blot analysis: Quantifies dsRNA impurities using J2 antibody; <0.1% in HPLC-purified 4'-C-methyl-mRNAs [1].
  • NOESY NMR: Validates 4'-C-α-stereochemistry via cross-peaks between H1'–H6' and H3'–H5' protons [8].

Properties

CAS Number

153186-26-6

Product Name

Uridine, 4'-C-methyl-

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(Z)-3-oxoprop-1-enyl]urea

Molecular Formula

C11H18N2O6

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3-/t7-,8+,9-,11-/m1/s1

InChI Key

NZWKINXGMPTJFH-VIILRJSNSA-N

SMILES

CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N(/C=C\C=O)C(=O)NC)O)O)CO

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